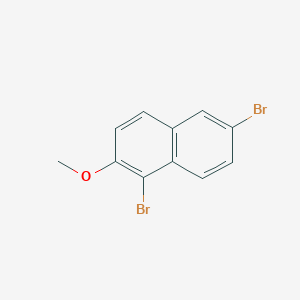

1,6-Dibromo-2-methoxynaphthalene

Descripción general

Descripción

1,6-Dibromo-2-methoxynaphthalene (C₁₁H₈Br₂O) is a brominated naphthalene derivative featuring methoxy and bromine substituents at positions 2 and 1/6, respectively. This compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and chiral ligands. Its reactivity is dominated by the electron-donating methoxy group and the electron-withdrawing bromine atoms, enabling regioselective transformations such as cross-coupling reactions and hydrodebromination .

Key synthetic challenges include the hydrolysis susceptibility of the methoxy group under harsh conditions, which can lead to undesired byproducts like 2-hydroxy-6-bromo-naphthalene . Industrial processes often employ palladium or tungsten-based catalysts to mitigate these issues while achieving high yields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,6-Dibromo-2-methoxynaphthalene can be synthesized through a multi-step process starting from 2-naphthol. The general steps involved are:

Bromination: 2-naphthol is brominated to form 1,6-dibromo-2-naphthol.

Reduction: The dibromo compound is then reduced to 6-bromo-2-naphthol.

Methylation: Finally, 6-bromo-2-naphthol is methylated to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and the use of catalysts to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,6-Dibromo-2-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

DBMN is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly anti-inflammatory drugs. Notably, it plays a crucial role in the synthesis of:

- Naproxen : A widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic properties.

- Nabumetone : Another NSAID that is effective in treating arthritis and other inflammatory conditions.

Case Study: Synthesis of Naproxen

The synthesis of naproxen from DBMN involves several steps:

- Bromination : DBMN is synthesized via the bromination of 2-methoxynaphthalene.

- Dehalogenation : The dibromide undergoes dehalogenation to yield 6-bromo-2-methoxynaphthalene.

- Alkylation : The final step involves alkylation to produce naproxen.

This sequence highlights the importance of DBMN as a precursor in pharmaceutical manufacturing, demonstrating its utility in producing effective therapeutic agents .

Organic Synthesis

DBMN serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through reactions such as:

- Substitution reactions : The bromine atoms can be replaced with other functional groups, enabling the creation of diverse compounds.

- Coupling reactions : DBMN can participate in coupling reactions to form larger, more complex molecules.

Table 1: Common Reactions Involving 1,6-Dibromo-2-methoxynaphthalene

| Reaction Type | Example Product | Notes |

|---|---|---|

| Substitution | 2-Methoxy-6-bromo-naphthalene | Useful for further functionalization |

| Coupling | Various biaryl compounds | Important for materials science applications |

| Reduction | Dihydro-2-methoxynaphthalene | Key intermediate for further transformations |

Material Science Applications

In material science, DBMN is explored for its potential use in developing new materials due to its unique chemical structure. Its halogenated nature provides specific properties that can be advantageous in creating polymers and other materials with tailored functionalities .

Mecanismo De Acción

The mechanism of action of 1,6-dibromo-2-methoxynaphthalene in chemical reactions involves the activation of the bromine atoms and the methoxy group. The bromine atoms can act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the naphthalene ring .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

6,6′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene

- Structure : A binaphthalene dimer with bromine at positions 6 and 6′, and methoxy groups at 2 and 2′.

- Molecular Weight : 472.176 g/mol (vs. 307.99 g/mol for 1,6-Dibromo-2-methoxynaphthalene) .

- Applications : Used as a chiral ligand in asymmetric catalysis due to its rigid 68.82° dihedral angle between naphthalene rings, which enhances enantioselectivity .

- Reactivity : Bromines participate in Suzuki-Miyaura couplings, while methoxy groups stabilize intermediates.

1,6-Dimethoxynaphthalene

- Structure : Lacks bromine atoms; features methoxy groups at positions 1 and 4.

- Molecular Weight : 188.23 g/mol .

- Applications : Serves as a precursor for fluorescent dyes and charge-transfer materials.

- Reactivity : Electron-rich due to dual methoxy groups, favoring electrophilic substitutions over oxidative or reductive pathways.

1,6-Dibromo-2-naphthol

- Structure : Contains a hydroxyl group at position 2 instead of methoxy.

- Molecular Weight : 321.97 g/mol .

- Applications : Used in synthesizing brominated polymers and pharmaceuticals.

- Reactivity : The hydroxyl group increases polarity and susceptibility to oxidation compared to methoxy derivatives.

1,6-Dibromo-2,7-dimethoxynaphthalene

- Structure : Additional methoxy group at position 5.

- Reactivity : Enhanced steric hindrance reduces reaction rates at position 7, altering regioselectivity in cross-coupling reactions .

Actividad Biológica

1,6-Dibromo-2-methoxynaphthalene is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a methoxy group attached to the naphthalene ring. Its chemical formula is . The structural features significantly influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This can disrupt biochemical pathways essential for cell survival and proliferation .

- Anticancer Properties : Studies have indicated that this compound exhibits potential anticancer effects, particularly against certain cancer cell lines. Its activity appears to be dose-dependent and influenced by the specific molecular configuration .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines. For instance, it was found to significantly reduce the viability of breast cancer cells in a dose-dependent manner .

- Mechanistic Insights : The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Enzyme Interaction Studies

Research has also focused on how this compound interacts with enzymes:

- Protein Binding : It has been shown to bind effectively to certain enzymes, leading to altered catalytic activity. This interaction could be leveraged for therapeutic applications targeting specific diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two bromine atoms and one methoxy group | Anticancer activity; enzyme inhibition |

| 6-Bromo-2-naphthol | Single bromine atom | Moderate enzyme inhibition |

| 2-Bromo-6-methoxynaphthalene | Similar structure without dibromination | Lower biological activity |

This table illustrates that while related compounds may exhibit some biological activity, this compound's unique structure enhances its potency as an anticancer agent.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal reported that treatment with varying concentrations of this compound resulted in a significant decrease in cell proliferation and induction of apoptosis in MCF-7 breast cancer cells .

- Enzyme Inhibition Assays : Another study investigated the compound's role as an enzyme inhibitor. Results indicated that it effectively inhibited specific kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purity optimization strategies for 1,6-Dibromo-2-methoxynaphthalene?

Methodological Answer: Synthesis typically involves bromination and methoxylation of naphthalene derivatives. Key steps include:

- Bromination: Use of brominating agents (e.g., Br₂ with FeCl₃ as a catalyst) at controlled temperatures (0–25°C) to achieve regioselectivity at the 1,6-positions.

- Methoxylation: Nucleophilic substitution of hydroxyl or halogen groups at the 2-position using methanol under alkaline conditions.

- Purity Optimization: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with tetrahydrofuran-acetonitrile mobile phases (65:35 v/v) is recommended for impurity profiling. Critical impurities (e.g., residual brominated intermediates) should be quantified using calibrated standards .

Q. How is spectroscopic characterization (NMR, IR, MS) performed for structural confirmation?

Methodological Answer:

- NMR: Use deuterated chloroform (CDCl₃) as a solvent. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.9 ppm). -NMR should confirm bromine-induced deshielding at C1 and C6.

- IR: Look for C-Br stretches (550–650 cm⁻¹) and methoxy C-O stretches (1250–1050 cm⁻¹).

- Mass Spectrometry (EI): Dominant fragments at m/z 290 (M⁺), 211 (M⁺-Br), and 158 (M⁺-2Br). Reference NIST Standard Reference Database 69 for spectral validation .

Q. What are the environmental partitioning and degradation pathways of this compound?

Methodological Answer:

- Partitioning: Predominant adsorption to soil/sediment due to low water solubility (log Kow ~4.2). Use OECD Guideline 121 for soil-water partitioning experiments.

- Degradation: Photolytic degradation under UV light (λ=254 nm) produces debrominated intermediates. Aerobic microbial degradation in soil is slow (t₁/₂ >60 days). Monitor using LC-MS/MS with deuterated internal standards .

Advanced Research Questions

Q. How to resolve contradictions in reported toxicological data (e.g., hepatic vs. renal effects)?

Methodological Answer:

- Risk of Bias Assessment: Apply ATSDR’s criteria (Table C-6/C-7) to evaluate study design, including randomization, dose accuracy, and outcome reporting .

- Meta-Analysis: Pool data from controlled animal studies (rodents) using fixed-effects models. Adjust for confounders like metabolic enzyme variability (e.g., CYP2F2 in mice vs. CYP2A13 in humans). Prioritize studies with histopathological validation .

Q. What mechanistic insights explain the compound’s interaction with transcription factors (e.g., AhR, NF-κB)?

Methodological Answer:

- In Vitro Assays: Use luciferase reporter gene assays in HepG2 cells to quantify AhR activation. Compare with 2,3,7,8-TCDD as a positive control.

- Molecular Docking: Model binding affinity using AutoDock Vina with AhR ligand-binding domain (PDB: 1XLS). Bromine substituents may sterically hinder π-π stacking, reducing potency compared to non-brominated analogs .

Q. How to design computational models for predicting pharmacokinetics in susceptible populations?

Methodological Answer:

- PBPK Modeling: Use GastroPlus™ or Simcyp® to simulate absorption/distribution in populations with CYP2E1 polymorphisms. Input parameters include log P (3.8), plasma protein binding (85%), and Vd (1.2 L/kg).

- Sensitivity Analysis: Identify critical parameters (e.g., hepatic clearance) using Monte Carlo simulations. Validate against in vivo rodent data with ±30% variability thresholds .

Propiedades

IUPAC Name |

1,6-dibromo-2-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2O/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOLDKRKNUVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66996-59-6 | |

| Record name | 1,6-DIBROMO-2-METHOXY-NAPHTHALENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.